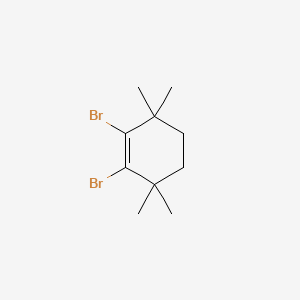
1,2-Dibromo-3,3,6,6-tetramethylcyclohex-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dibromo-3,3,6,6-tetramethylcyclohex-1-ene is an organic compound with the molecular formula C10H16Br2 It is a derivative of cyclohexene, characterized by the presence of two bromine atoms and four methyl groups attached to the cyclohexene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dibromo-3,3,6,6-tetramethylcyclohex-1-ene typically involves the bromination of 3,3,6,6-tetramethylcyclohexene. The reaction is carried out by adding bromine (Br2) to the double bond of the cyclohexene ring. The reaction conditions usually include:
Solvent: A non-polar solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3).
Temperature: The reaction is often conducted at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
1,2-Dibromo-3,3,6,6-tetramethylcyclohex-1-ene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amines (NH2-).
Elimination Reactions: The compound can undergo dehydrohalogenation to form alkenes or alkynes.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar solvents.
Elimination: Strong bases like sodium ethoxide (NaOEt) or potassium hydroxide (KOH) in ethanol.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Substitution: Formation of alcohols, ethers, or amines.
Elimination: Formation of alkenes or alkynes.
Oxidation: Formation of ketones, aldehydes, or carboxylic acids.
Reduction: Formation of alkanes or cycloalkanes.
Properties
CAS No. |
37490-74-7 |
|---|---|
Molecular Formula |
C10H16Br2 |
Molecular Weight |
296.04 g/mol |
IUPAC Name |
1,2-dibromo-3,3,6,6-tetramethylcyclohexene |
InChI |
InChI=1S/C10H16Br2/c1-9(2)5-6-10(3,4)8(12)7(9)11/h5-6H2,1-4H3 |
InChI Key |
GAIMFYPYRSBIMI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(C(=C1Br)Br)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


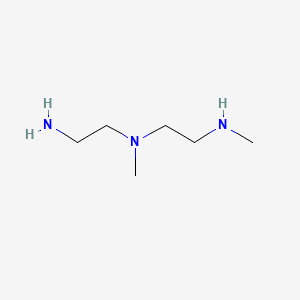
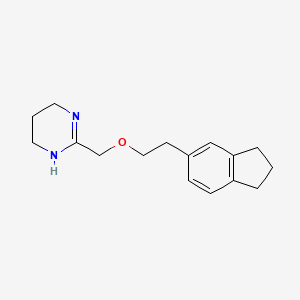
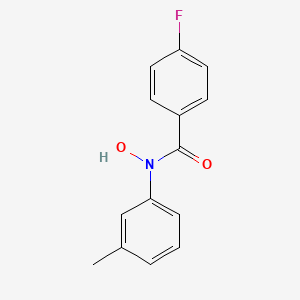
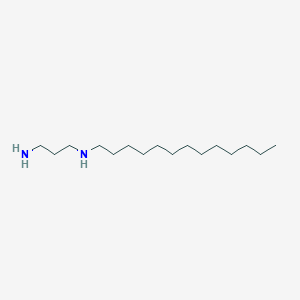
![Diethyl [{[(benzyloxy)carbonyl]amino}(phenyl)methyl]phosphonate](/img/structure/B14674508.png)
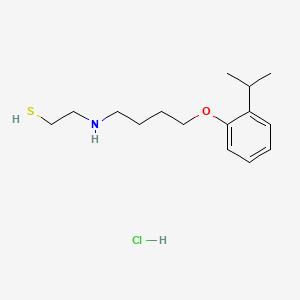
![N-(2,2-dinitroethyl)-N-[2-[2,2-dinitroethyl(nitro)amino]ethyl]nitramide](/img/structure/B14674519.png)
![3-Hydroxy-8-methyl-8-azabicyclo[3.2.1]octane-3-carbonitrile](/img/structure/B14674524.png)
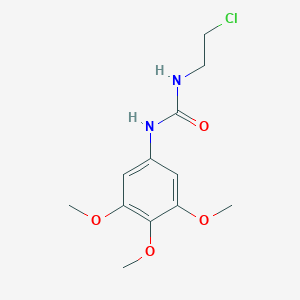
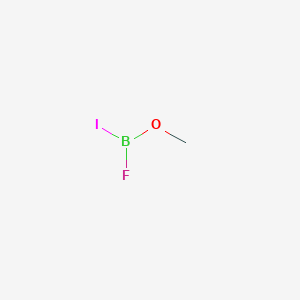
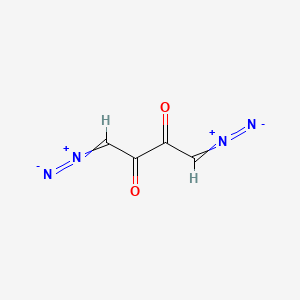

![1-{4-[(4-Aminophenyl)diazenyl]phenyl}ethanone](/img/structure/B14674550.png)

